molecular formula C24H17F2N3 B4800648 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4800648
M. Wt: 385.4 g/mol
InChI Key: FAHFLASVLQNKAU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a difluoromethyl group, a naphthyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: Difluoromethylation can be performed using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

    Attachment of the Naphthyl and Phenyl Groups: These groups can be introduced via cross-coupling reactions such as Suzuki or Heck reactions, using appropriate naphthyl and phenyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, enzymes, and receptors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)pyridine
  • 3-(Difluoromethyl)pyridine
  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine

Uniqueness

Compared to these similar compounds, 4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its complex structure, which includes multiple aromatic rings and a pyrazolo[3,4-b]pyridine core. This complexity can lead to unique biological activities and applications that are not observed with simpler difluoromethylated pyridines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-6-naphthalen-1-yl-1-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-15-22-20(23(25)26)14-21(19-13-7-9-16-8-5-6-12-18(16)19)27-24(22)29(28-15)17-10-3-2-4-11-17/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHFLASVLQNKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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